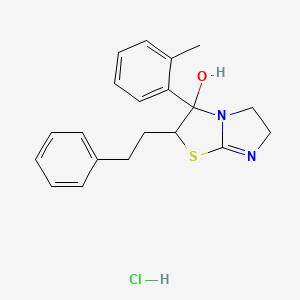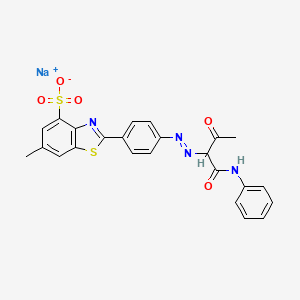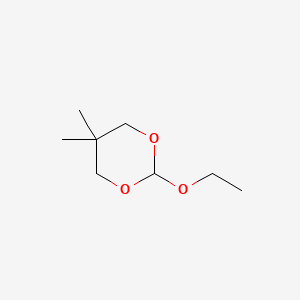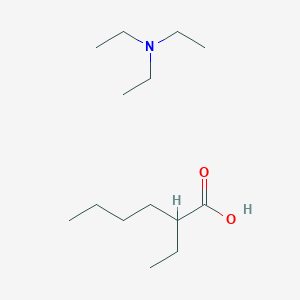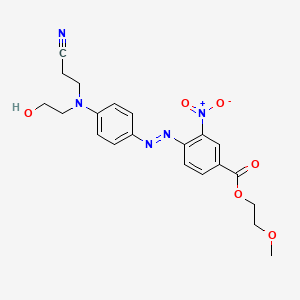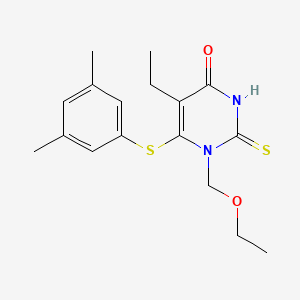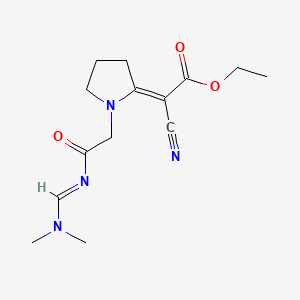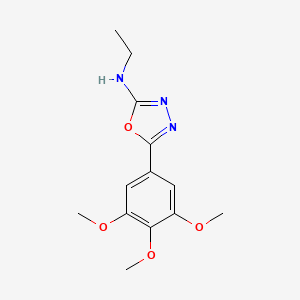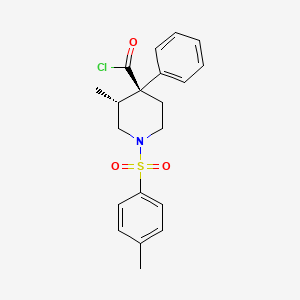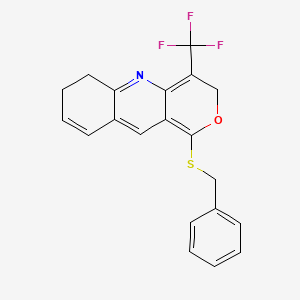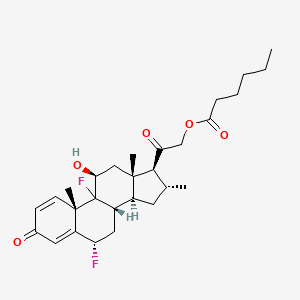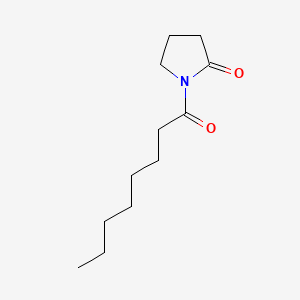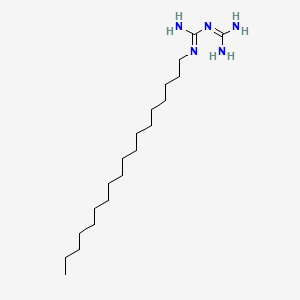
N-Stearylbiguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearylbiguanide is a chemical compound with the molecular formula C20H43N5. It is a derivative of biguanide, where the biguanide moiety is attached to a stearyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Stearylbiguanide can be synthesized through the reaction of stearyl amine with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Stearylbiguanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride.
Scientific Research Applications
N-Stearylbiguanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the study of cell membranes due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions.
Industry: It is used in the formulation of antimicrobial agents and disinfectants due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism of action of N-Stearylbiguanide involves its interaction with cell membranes. The stearyl group allows the compound to insert into the lipid bilayer, while the biguanide moiety interacts with the polar head groups of the lipids. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, this compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Another biguanide derivative used as an antiseptic and disinfectant.
Metformin: A biguanide used as an antidiabetic drug.
Phenformin: A biguanide with similar antidiabetic properties to metformin but with a higher risk of lactic acidosis.
Uniqueness
N-Stearylbiguanide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of cell membranes. This property makes it particularly useful in applications where membrane disruption is desired, such as in antimicrobial agents and drug delivery systems.
Properties
CAS No. |
45290-54-8 |
|---|---|
Molecular Formula |
C20H43N5 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-octadecylguanidine |
InChI |
InChI=1S/C20H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22/h2-18H2,1H3,(H6,21,22,23,24,25) |
InChI Key |
MNWJUMZPXYLPGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


